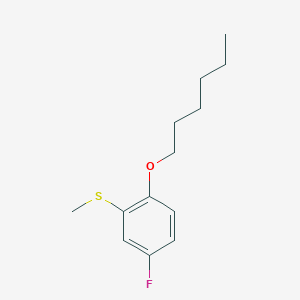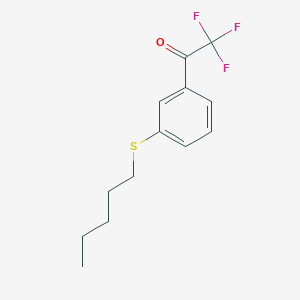![molecular formula C15H11F3O3 B7991752 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde](/img/structure/B7991752.png)
3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzaldehyde moiety through a phenoxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde typically involves the following steps:
-
Formation of the Trifluoromethoxyphenol Intermediate: A common method is the nucleophilic substitution reaction where a trifluoromethylating agent reacts with a phenol derivative under basic conditions .
-
Etherification: : The trifluoromethoxyphenol intermediate is then subjected to etherification with a benzyl halide to form the phenoxymethyl linkage. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) .
-
Formylation: : The final step involves the formylation of the benzyl ether to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the benzyl ether reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 3-[4-(Trifluoromethoxy)phenoxymethyl]benzoic acid
Reduction: 3-[4-(Trifluoromethoxy)phenoxymethyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the phenoxymethyl linkage.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group instead of an aldehyde.
Uniqueness
3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is unique due to the presence of both the trifluoromethoxy group and the phenoxymethyl linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-14-6-4-13(5-7-14)20-10-12-3-1-2-11(8-12)9-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKAEGUPJYNUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
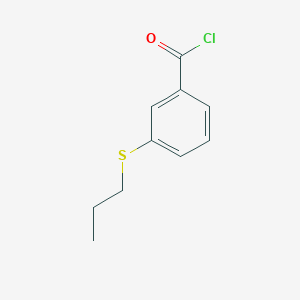
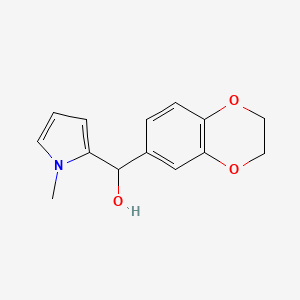
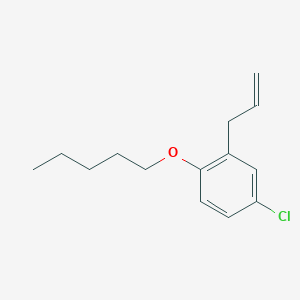
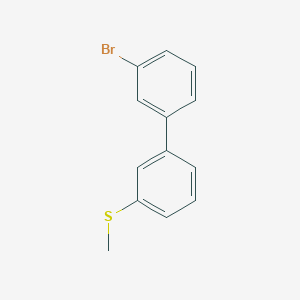
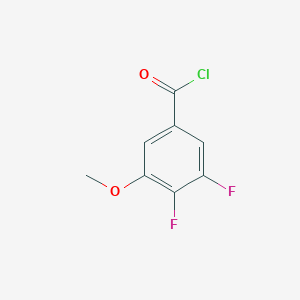

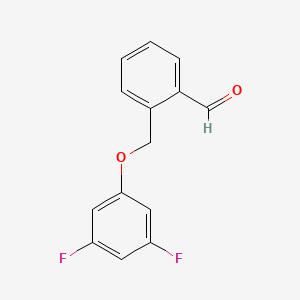
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B7991749.png)
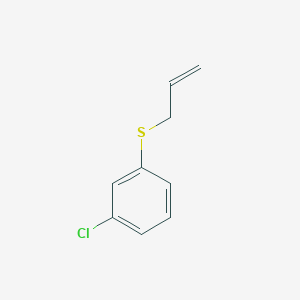

![1-[2-(Methylthio)phenyl]-2-methyl-2-propanol](/img/structure/B7991757.png)

